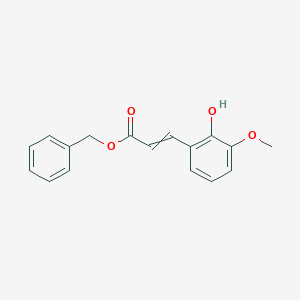![molecular formula C6H6 B14280513 Bicyclo[2.1.1]hex-2-yne CAS No. 162376-16-1](/img/structure/B14280513.png)
Bicyclo[2.1.1]hex-2-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.1.1]hex-2-yne is a unique and intriguing compound in the field of organic chemistry. It is a bicyclic hydrocarbon with a strained triple bond, which makes it highly reactive and of significant interest for various chemical reactions and applications. The structure of this compound consists of a six-membered ring with two bridgehead carbons, creating a rigid and constrained framework.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.1.1]hex-2-yne typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of 1,5-dienes under photochemical conditions . This reaction forms the bicyclic structure with the desired triple bond. Another approach involves the [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes with alkenes . These methods often require specific catalysts and reaction conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound is less common due to its highly reactive nature and the complexity of its synthesis. advancements in photochemical and catalytic methods have made it possible to produce this compound on a larger scale for research and specialized applications .
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[2.1.1]hex-2-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different bicyclic structures.
Substitution: Substitution reactions can occur at the bridgehead carbons or the triple bond, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce alkenes or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse bicyclic derivatives .
Applications De Recherche Scientifique
Bicyclo[2.1.1]hex-2-yne has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Bicyclo[2.1.1]hex-2-yne involves its highly strained triple bond, which makes it highly reactive. The compound can undergo various cycloaddition and substitution reactions, forming new bonds and structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Bicyclo[2.1.1]hex-2-yne can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane: Another strained bicyclic hydrocarbon with a different ring size and reactivity.
Bicyclo[3.1.1]heptane: A larger bicyclic compound with different chemical properties and applications.
Bicyclo[2.2.0]hexene: A related compound with a different ring structure and reactivity.
These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
162376-16-1 |
|---|---|
Formule moléculaire |
C6H6 |
Poids moléculaire |
78.11 g/mol |
Nom IUPAC |
bicyclo[2.1.1]hex-2-yne |
InChI |
InChI=1S/C6H6/c1-2-6-3-5(1)4-6/h5-6H,3-4H2 |
Clé InChI |
ICPYZAJIKKYJCC-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC1C#C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


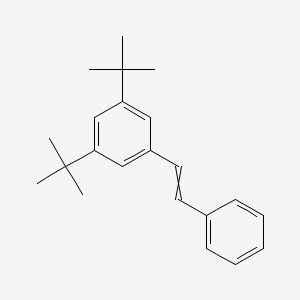
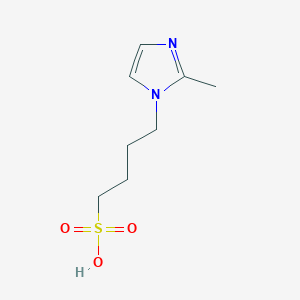


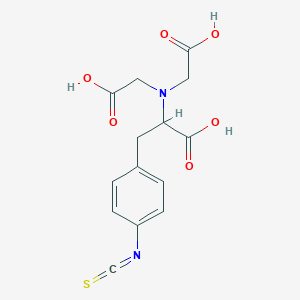
![Hydroperoxide, 1-methyl-1-[4'-(1-methylethyl)[1,1'-biphenyl]-4-yl]ethyl](/img/structure/B14280460.png)
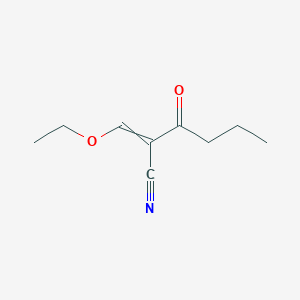
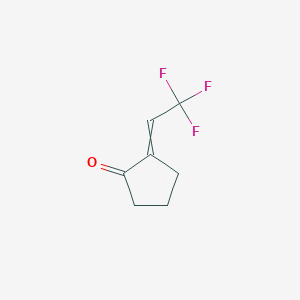
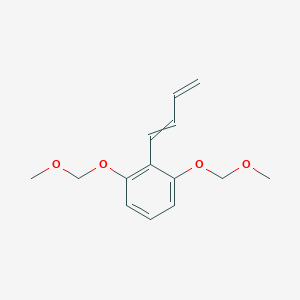
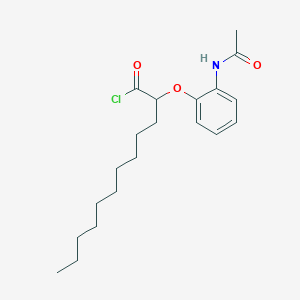
![3-[(Z)-2-hydroxybut-1-enyl]-1H-quinoxalin-2-one](/img/structure/B14280502.png)

